7-phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione 7-phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 2034461-55-5
VCID: VC6785090
InChI: InChI=1S/C17H21N3O3S/c1-14(20-10-5-9-18-20)17(21)19-11-8-16(24(22,23)13-12-19)15-6-3-2-4-7-15/h2-7,9-10,14,16H,8,11-13H2,1H3
SMILES: CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2)N3C=CC=N3
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43

7-phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione

CAS No.: 2034461-55-5

VCID: VC6785090

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.43

* For research use only. Not for human or veterinary use.

7-phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione - 2034461-55-5

Description

Key Features:

  • The thiazepane core provides flexibility and potential for hydrogen bonding due to its sulfur and nitrogen atoms.

  • The pyrazole moiety contributes to aromaticity and electron density, enhancing interactions with biological targets.

  • The phenyl group increases hydrophobicity and potential π-stacking interactions in molecular docking studies.

Synthesis

The synthesis of such compounds typically involves multi-step reactions to incorporate the thiazepane ring, phenyl substituent, and pyrazole moiety. General synthetic strategies include:

  • Formation of the Thiazepane Core:

    • Cyclization reactions involving thiols or thioamides with appropriate alkylating agents.

  • Incorporation of the Pyrazole Ring:

    • Condensation of hydrazines with diketones or keto-esters.

  • Attachment of Phenyl and Propanoyl Groups:

    • Use of Friedel-Crafts acylation or nucleophilic substitution reactions.

Detailed experimental procedures would depend on the specific reagents and catalysts employed.

Biological Activity

While specific data on this compound is unavailable in the provided sources, similar structures have shown diverse pharmacological properties:

Potential Applications:

  • Antiviral Activity:

    • Compounds with pyrazole and thiazepane rings have been investigated for disrupting protein-protein interactions in viral polymerases .

  • Antimicrobial Properties:

    • Thiazepane derivatives often exhibit antibacterial or antifungal activity due to their ability to interfere with microbial enzymes .

  • CNS Disorders:

    • Pyrazole-containing molecules are explored for their potential in treating neurodegenerative diseases like Alzheimer’s .

Mechanism of Action:

The compound’s multiple functional groups allow it to engage in hydrogen bonding, π-stacking, and hydrophobic interactions with biological targets, making it a versatile scaffold for drug design.

Quantum Chemical Studies

Density Functional Theory (DFT) studies on related compounds provide insights into:

  • Chemical Reactivity: Frontier molecular orbital analysis (HOMO-LUMO gap) helps predict stability.

  • Electrostatic Potential Maps: Indicate regions of electron density that may interact with biological targets .

Such computational studies can guide modifications to enhance activity or reduce toxicity.

Comparative Analysis

Property7-Phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1λ6,4-thiazepane-1,1-dioneRelated Compounds (e.g., Pyrazoles, Thiazepanes)
Molecular Weight~331 g/molVaries (200–400 g/mol)
SolubilityLikely moderate in polar solventsSimilar
Biological ActivityPredicted antiviral/antimicrobialAntiviral, antimicrobial, CNS-related
Synthesis ComplexityModerate to highModerate
CAS No. 2034461-55-5
Product Name 7-phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione
Molecular Formula C17H21N3O3S
Molecular Weight 347.43
IUPAC Name 1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-pyrazol-1-ylpropan-1-one
Standard InChI InChI=1S/C17H21N3O3S/c1-14(20-10-5-9-18-20)17(21)19-11-8-16(24(22,23)13-12-19)15-6-3-2-4-7-15/h2-7,9-10,14,16H,8,11-13H2,1H3
Standard InChIKey MQNBTGKXKJDJGC-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2)N3C=CC=N3
Solubility not available
PubChem Compound 119104358
Last Modified Aug 18 2023

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